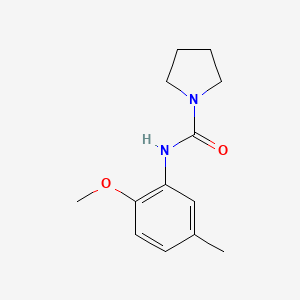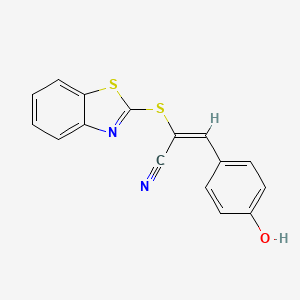![molecular formula C19H19N3 B5415427 5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5415427.png)
5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is a chemical compound that has attracted significant attention in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
科学的研究の応用
5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that this compound exhibits potent anti-inflammatory, antioxidant, and anticancer activities. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of 5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is not fully understood. However, several studies have suggested that this compound may exert its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. In addition, this compound has been shown to interact with various receptors in the brain, including the dopamine and serotonin receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory effects. This compound has been shown to reduce the production of reactive oxygen species and inhibit the activity of various enzymes involved in inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. Furthermore, this compound has been shown to have neuroprotective effects and may improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline in lab experiments is its potent biological activity. This compound has been shown to exhibit a wide range of effects, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline. One potential direction is to further investigate the mechanism of action of this compound, particularly its interactions with various receptors in the brain. Another direction is to explore the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, there is a need to explore the potential toxicity and safety of this compound in preclinical and clinical studies.
合成法
The synthesis of 5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline involves the reaction of 2-methylphenylhydrazine with 2,3-dihydro-1H-inden-5-ol in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization, oxidation, and reduction, resulting in the formation of the desired compound. This synthesis method has been optimized to yield high purity and yield of this compound.
特性
IUPAC Name |
5,5-dimethyl-3-(2-methylphenyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-13-8-4-6-10-15(13)17-20-21-18-16-11-7-5-9-14(16)12-19(2,3)22(17)18/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWNFMLRSZSXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C3N2C(CC4=CC=CC=C43)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-methylbenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5415350.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-isobutyryloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5415357.png)
![2-({[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5415386.png)

![6-(methoxymethyl)-1-methyl-4-(3-phenyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5415396.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide](/img/structure/B5415403.png)

![[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B5415417.png)
![N~4~-{4-[(cyclohexylamino)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5415424.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(2-methyl-4-pyrimidinyl)-2-piperazinyl]ethanol](/img/structure/B5415433.png)
![6-{4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}-9H-purine](/img/structure/B5415441.png)
![2-{[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5415447.png)